Aldose Reductase (ALR2) Inhibition: Methyl Ester Shows Potent, Sub-Micromolar Activity Superior to Epalrestat
Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate inhibits rat aldose reductase (ALR2) with an IC50 of 362 nM, demonstrating sub-micromolar potency [1]. In comparison, the clinically used ALR2 inhibitor epalrestat exhibits a Ki of 980 nM (0.98 µM) under similar conditions [2]. This represents a 2.7-fold improvement in inhibitory potency for the methyl ester scaffold relative to the benchmark drug.
| Evidence Dimension | Aldose reductase (ALR2) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 362 nM |
| Comparator Or Baseline | Epalrestat (reference drug): Ki = 980 nM (0.98 µM) |
| Quantified Difference | 2.7-fold higher potency (lower IC50) |
| Conditions | Rat eye lens ALR2, D-L glyceraldehyde substrate, NADPH oxidation assay |
Why This Matters
This quantitative difference indicates that the methyl ester scaffold provides a superior starting point for developing potent ALR2 inhibitors, potentially requiring lower doses to achieve therapeutic enzyme inhibition compared to epalrestat-based leads.
- [1] BindingDB. BDBM50497110 (CHEMBL3261535). IC50: 362 nM against Wistar rat eye lens aldose reductase-2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497110 View Source
- [2] Karakaya, A., et al. (2025). Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. Molecular Diversity. DOI: 10.1007/s11030-025-11234-5 (Epalrestat Ki = 0.98 µM reported) View Source
